1-Deoxy-1-(octylamino)-D-glucitol

Catalog No.
S1530295
CAS No.
23323-37-7
M.F
C14H31NO5
M. Wt
293.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Deoxy-1-(octylamino)-D-glucitol

CAS Number

23323-37-7

Product Name

1-Deoxy-1-(octylamino)-D-glucitol

IUPAC Name

(2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C14H31NO5

Molecular Weight

293.40 g/mol

InChI

InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13+,14+/m0/s1

InChI Key

ZRRNJJURLBXWLL-REWJHTLYSA-N

SMILES

Array

Synonyms

1-(Octylamino)-1-deoxy-D-glucitol; N-Octylglucamine;

Canonical SMILES

CCCCCCCCNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

1-Deoxy-1-(octylamino)-D-glucitol, commonly referred to as N-octyl-D-glucamine, is a nonionic, amphiphilic carbohydrate derivative featuring a D-glucamine backbone linked to an n-octyl chain. As a fine chemical, it is primarily procured as a highly efficient chiral resolving agent for arylpropionic acid drugs and as a versatile precursor for the synthesis of nonionic glucamide surfactants. It presents as a crystalline solid with a melting point of 121-124 °C and exhibits an optical activity of [α]20/D −15° (c = 1 in methanol) . Its specific chain length provides a highly favorable balance of hydrophobicity and hydrophilicity, making it a critical building block in pharmaceutical manufacturing and advanced formulation chemistry where strict stereochemical control and processability are required .

Substituting N-octyl-D-glucamine with shorter (e.g., N-methyl or N-butyl) or longer (e.g., N-dodecyl) alkyl chain analogs fundamentally alters both its synthetic processability and its efficacy as a chiral auxiliary. In pharmaceutical resolution processes, standard alternatives like N-methyl-D-glucamine or (S)-alpha-methylbenzylamine fail to achieve the same degree of enantiomeric excess, leading to increased downstream purification burdens and lower overall active pharmaceutical ingredient (API) yields [1]. Furthermore, in surfactant manufacturing, deviating from the octyl chain length drastically reduces precursor isolation yields due to unfavorable steric and solubility profiles during reductive amination [2]. Consequently, generic substitution compromises both process economics and final product purity.

Higher Enantiomeric Excess in Chiral Resolution

When utilized as a resolving agent for arylpropionic acid drugs such as Ibuprofen, N-octyl-D-glucamine yields higher enantiomeric purity than standard chiral amines. In direct comparative processes, the N-octyl derivative achieved a higher enantiomeric excess, minimizing the need for repeated recrystallization steps that are typically required when using shorter-chain analogs [1].

Evidence DimensionS-Ibuprofen Enantiomeric Excess (ee) and Yield
Target Compound Data99.9% ee and 74.0% yield (N-octyl-D-glucamine)
Comparator Or Baseline99.0% ee and 73.2% yield (N-methyl-D-glucamine); 89.3% purity ((S)-alpha-methylbenzylamine)
Quantified Difference0.9% higher ee and 0.8% higher yield than the N-methyl analog; >10% higher purity than (S)-alpha-methylbenzylamine
ConditionsResolution of racemic Ibuprofen in organic solvent followed by crystallization

The near-perfect enantiomeric excess significantly reduces downstream purification costs and API loss in commercial pharmaceutical manufacturing.

Peak Precursor Isolation Yield in Flow Synthesis

In the continuous flow synthesis of N-alkyl-D-glucamine hydrochlorides, the alkyl chain length directly dictates the reaction efficiency and isolation yield. N-octyl-D-glucamine demonstrates a highly favorable balance of reactivity and solubility, resulting in the highest isolation yields among its class. Shorter and longer chain analogs suffer from poor conversion or challenging isolation kinetics under identical reductive amination conditions [1].

Evidence DimensionPrecursor Isolation Yield
Target Compound Data75% yield (N-octyl-D-glucamine hydrochloride)
Comparator Or Baseline45% yield (N-dodecyl analog) and 40% yield (N-butyl analog)
Quantified Difference30-35% absolute increase in isolation yield compared to longer and shorter chain analogs
ConditionsFlow synthesis via reductive amination of D-glucose with corresponding alkylamines

The enhanced synthetic processability of the octyl chain makes it a highly cost-effective and scalable building block for industrial nonionic surfactant production.

Predictable Nitrosamine Impurity Profiling for Regulatory Compliance

As regulatory scrutiny on N-nitrosamine impurities in pharmaceutical manufacturing intensifies, understanding the degradation profile of secondary amine resolving agents is critical. Under forced degradation conditions, N-octyl-D-glucamine forms a specific N-nitroso derivative that exhibits highly predictable isomerization kinetics, reaching a stable equilibrium in solution. This predictable behavior facilitates accurate analytical tracking and threshold establishment [1].

Evidence DimensionNitrosamine Isomer Equilibrium Kinetics
Target Compound DataReaches a stable 53:47 (cis:trans) equilibrium over 7 days
Comparator Or BaselineInitial 21:79 (cis:trans) kinetic ratio upon formation
Quantified DifferencePredictable 32% shift in cis-isomer concentration to reach thermodynamic equilibrium
ConditionsForced degradation in deuterated DMF solution at 25 °C monitored by 1H NMR

Predictable degradation kinetics are critical for establishing analytical thresholds and meeting strict regulatory requirements when procuring this compound as a chiral auxiliary for API synthesis.

Chiral Resolution of Arylpropionic Acid APIs

Due to its ability to achieve >99.9% enantiomeric excess, N-octyl-D-glucamine is a highly effective resolving agent for the commercial-scale production of (S)-Ibuprofen and related non-steroidal anti-inflammatory drugs (NSAIDs). Its use minimizes the need for costly, repetitive recrystallization steps required by standard resolving agents [1].

Precursor for Nonionic Glucamide Surfactants

Leveraging its 75% isolation yield in flow synthesis, this compound serves as a highly efficient, scalable building block for the production of N-acyl-N-octyl-D-glucamides. These bio-based surfactants are utilized in specialized detergents and emulsifiers where strict hydrophilic-lipophilic balance (HLB) control is necessary[2].

Pharmaceutical Impurity Reference Standard Generation

Given its predictable nitrosation kinetics under forced degradation, N-octyl-D-glucamine is utilized to generate stable N-nitroso reference standards. These standards are essential for validating analytical methods and ensuring regulatory compliance in drug substance manufacturing workflows [3].

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

293.22022309 Da

Monoisotopic Mass

293.22022309 Da

Heavy Atom Count

20

UNII

MT97D8LRE6

Other CAS

23323-37-7

Dates

Last modified: 08-15-2023

Explore Compound Types